4-Bromobenzofuran-7-ol
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Overview
Description
4-Bromobenzofuran-7-ol is a chemical compound belonging to the benzofuran family, characterized by a bromine atom at the fourth position and a hydroxyl group at the seventh position on the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which 4-bromobenzofuran-7-ol belongs, have been found to interact with various biological targets . These targets often contain at least one hydrophobic pocket and two hydrogen-bond donors—a polar hydroxylated and an imino nitrogen-containing amino acid residues .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways . For instance, they can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy .
Biochemical Pathways
Benzofuran derivatives are known to influence a variety of biochemical pathways . For example, they can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers .
Pharmacokinetics
It is known that benzofuran derivatives have been developed with improved bioavailability, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives are known to have a wide range of biological and pharmacological applications .
Action Environment
It is known that the biological activities of benzofuran derivatives can be influenced by various factors, including the presence of other compounds and the specific conditions of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenzofuran-7-ol typically involves the bromination of benzofuran followed by hydroxylation. One common method is the bromination of benzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 4-bromobenzofuran is then subjected to hydroxylation using reagents like sodium hydroxide or hydrogen peroxide under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzofuran-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products:
Oxidation: 4-Bromobenzofuran-7-one.
Reduction: Benzofuran-7-ol.
Substitution: 4-Methoxybenzofuran-7-ol or 4-Cyanobenzofuran-7-ol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Bromobenzofuran-7-ol can be compared with other benzofuran derivatives such as:
Benzofuran-7-ol: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Chlorobenzofuran-7-ol: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and biological effects.
4-Methoxybenzofuran-7-ol: Has a methoxy group instead of a hydroxyl group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-bromo-1-benzofuran-7-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKXVTTYIYQZCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=COC2=C1O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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